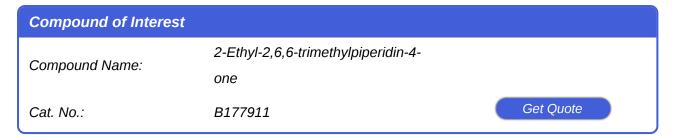


A Comparative Spectroscopic Analysis of 2-Ethyl-4-methylpiperidine Analogues

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic profiles of analogues of 2-Ethyl-4-methylpiperidine. Due to the limited availability of comprehensive spectroscopic data for 2-Ethyl-4-methylpiperidine in the reviewed literature, this comparison focuses on closely related substituted piperidine derivatives. The provided data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offers valuable insights into the structural characterization of this class of compounds.

Data Presentation

The following tables summarize the key spectroscopic data for selected analogues of 2-Ethyl-4-methylpiperidine. These compounds share the core piperidine scaffold with varying substitution patterns, providing a basis for understanding the influence of different functional groups on their spectroscopic properties.

Table 1: ¹H NMR Spectroscopic Data of 2-Ethyl-4-methylpiperidine Analogues



Compound	Solvent	Chemical Shift (δ) ppm
N,N-ethylmethyl-piperidine-4- carboxylic acid (Isomer A)	D ₂ O	3.47 (2H, dt, J = 13.3, 4.4 Hz, H ₂ eq, H ₆ eq), 3.38 (2H, q, J = 7.5 Hz, CH ₂ CH ₃), 3.24 (2H, td, J = 11.5, 3.8 Hz, H ₂ ax, H ₆ ax), 2.96 (3H, s, CH ₃), 2.63 (1H, tt, J = 10.2, 5.1 Hz, H ₄), 2.12-1.99 (4H, m, H ₃ eq, H ₅ eq, H ₃ ax, H ₅ ax), 1.25 (3H, t, J = 7.8, CH ₂ CH ₃)[1]
N,N-ethylmethyl-piperidine-4- carboxylic acid (Isomer B)	D2O	3.43 (2H, dt, J = 13.5, 3.8 Hz, H ₂ eq, H ₆ eq), 3.35 (2H, q, J = 7.5 Hz, CH ₂ CH ₃), 3.22 (2H, td, J = 13.1, 3.6 Hz, H ₂ ax, H ₆ ax), 2.95 (3H, s, CH ₃), 3.03 (3H, s, CH ₃), 2.61 (1H, tt, J = 11.5, 4.8 Hz, H ₄), 2.12-1.99 (4H, m, H ₃ eq, H ₅ eq, H ₃ ax, H ₅ ax), 1.30 (3H, t, J = 7.8, CH ₂ CH ₃)[1]
4-Methylpiperidine	CDCl3	3.026, 2.569, 1.84, 1.608, 1.451, 1.077, 0.911[2]
Piperidine	CDCl3	A 2.79, B 2.04, C 1.58 to 1.46[3]

Table 2: ¹³C NMR Spectroscopic Data of 2-Ethyl-4-methylpiperidine Analogues



Compound	Solvent	Chemical Shift (δ) ppm
trans-2,4-Dimethyl-N- methylpiperidine	CDCl ₃	Data not explicitly provided in search results.
4-Methylpiperidine	Not Specified	Data available but specific shifts not listed in search results.
Piperidine	Not Specified	Data available but specific shifts not listed in search results.

Table 3: IR Spectroscopic Data of 2-Ethyl-4-methylpiperidine Analogues

Compound	Technique	Key Absorptions (cm ⁻¹)
4-Methylpiperidine	Gas Phase	Data available through NIST WebBook, specific peaks not listed.[4]
2-Ethylpiperidine	Near IR	Spectrum available, specific peaks not listed.[5]
N-ethyl-4-methyl- benzenesulfonamide	Not Specified	Evaluated infrared reference spectra available from Coblentz Society.[6]

Table 4: Mass Spectrometry Data of 2-Ethyl-4-methylpiperidine Analogues



Compound	Ionization Method	Key Fragment lons (m/z)
2-Methylpiperidine	Electron Ionization	Spectrum available in NIST WebBook.[7]
Ethyl piperidine-4-carboxylate	Electron Ionization	Spectrum available in NIST WebBook.[8]
N-Ethyl-2-methyl-piperidine	GC-MS	Spectrum available.[9]
Ethyl (2S,4R)-4- Methylpipecolate	GC-MS	Spectrum available.[10]

Experimental Protocols

The following sections detail the general methodologies for the key spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: For ¹H and ¹³C NMR analysis, samples are typically dissolved in a deuterated solvent such as chloroform-d (CDCl₃), methanol-d₄ (CD₃OD), or deuterium oxide (D₂O) at a concentration of approximately 5-25 mg/mL.[11] A small amount of a reference standard, such as tetramethylsilane (TMS), is often added for chemical shift calibration.[11]

Data Acquisition: NMR spectra are recorded on a spectrometer operating at a specific frequency for the nucleus being observed (e.g., 400 MHz for ¹H).[12] Standard pulse sequences are used to acquire one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) spectra.[11][13] Key parameters such as the number of scans, acquisition time, and relaxation delay are optimized to obtain high-quality spectra.

Infrared (IR) Spectroscopy

Sample Preparation (Liquid Samples): For liquid samples, a thin film is prepared between two salt plates (e.g., KBr or NaCl) that are transparent to infrared radiation.[14] A drop of the neat liquid is placed on one plate, and the second plate is pressed on top to create a thin, uniform layer.[14][15]



Data Acquisition: The prepared sample is placed in the path of the IR beam of a Fourier Transform Infrared (FTIR) spectrometer. The resulting spectrum represents the absorption of infrared radiation by the sample as a function of wavenumber (cm⁻¹). A background spectrum of the empty salt plates is typically recorded and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

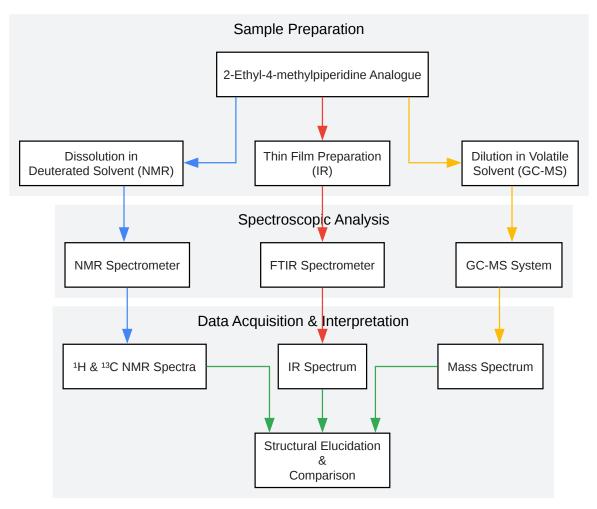
Sample Preparation: Liquid samples are often diluted in a suitable volatile solvent (e.g., methanol or dichloromethane) before injection. For some applications, derivatization may be employed to improve the volatility and thermal stability of the analytes.

Data Acquisition: The sample is injected into a gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with the capillary column. The separated components then enter the mass spectrometer, where they are ionized (commonly by electron impact) and fragmented. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), generating a mass spectrum for each component.[16]

Visualization of Experimental Workflows and Relationships



General Experimental Workflow for Spectroscopic Analysis



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Caption: General experimental workflow for spectroscopic analysis.

Caption: Structural relationships of piperidine analogues.

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